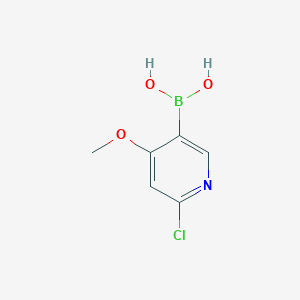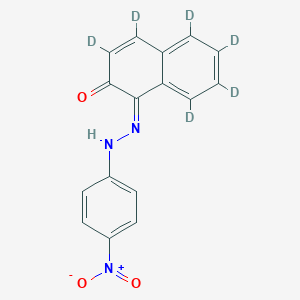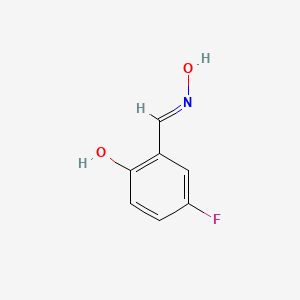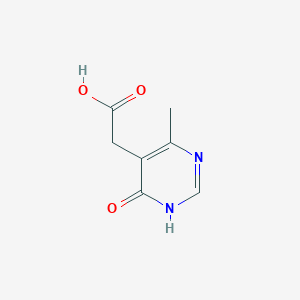
2-Chlor-4-methoxypyridin-5-boronsäure
Übersicht
Beschreibung
“(6-Chloro-4-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol. It is used for research purposes and can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction .
Synthesis Analysis
The synthesis of boronic acids like “(6-Chloro-4-methoxypyridin-3-yl)boronic acid” often involves catalytic protodeboronation of pinacol boronic esters . This process is not well developed, but it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “(6-Chloro-4-methoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group, a chlorine atom, and a methoxy group attached at positions 3, 6, and 4, respectively.Chemical Reactions Analysis
Boronic acids, including “(6-Chloro-4-methoxypyridin-3-yl)boronic acid”, are known to undergo Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed but has been used in the formal total synthesis of certain compounds .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
2-Chlor-4-methoxypyridin-5-boronsäure: ist eine wichtige Verbindung in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist ein Eckpfeiler in der organischen Chemie und ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen Arten organischer Halogenide und Organoborverbindungen. Der Pyridinring in dieser Verbindung kann als Ligand wirken und den Kupplungsprozess verbessern, der für die Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Polymere, unerlässlich ist.
Protodeboronierungsstudien
Die Verbindung wurde in Protodeboronierungsstudien eingesetzt . Protodeboronierung ist ein Prozess, bei dem die Bor-Einheit aus Boronsäureestern entfernt wird. Dies ist besonders nützlich bei der Synthese von Molekülen, bei denen die Borgruppe eine temporäre Platzhaltergruppe ist. Die Forschung hat gezeigt, dass diese Verbindung eine Protodeboronierung durchlaufen kann, was für die Erzeugung neuer Moleküle mit potenziellen therapeutischen Anwendungen wertvoll ist.
Medizinische Chemie
In der medizinischen Chemie dient This compound als Baustein für die Synthese neuer Moleküle mit potenziellen therapeutischen Anwendungen. Das Vorhandensein des Pyridinrings und der Boronsäure-Funktionsgruppe macht es zu einem vielseitigen Vorläufer in der Wirkstoffforschung und -entwicklung, insbesondere bei der Entwicklung von Kinaseinhibitoren und anderen biologisch aktiven Verbindungen.
Radikal-polare Crossover-Reaktionen
Diese Verbindung ist auch von Bedeutung in Radikal-polaren Crossover-Reaktionen . Diese Reaktionen sind eine Untergruppe organischer Transformationen, die ein Radikalzwischenprodukt beinhalten, das dann von einem polaren Reagenz abgefangen wird. Diese Methode wird verwendet, um komplexe Moleküle mit hoher stereochemischer Kontrolle zu erzeugen, was bei der Synthese von Naturstoffen und Pharmazeutika entscheidend ist.
Homologierungsreaktionen
This compound: kann an Homologierungsreaktionen beteiligt sein . Homologierung ist der Prozess der Verlängerung der Kohlenstoffkette eines Moleküls. Diese Verbindung kann in Verbindung mit anderen Reagenzien zur Kettenverlängerung verschiedener organischer Moleküle beitragen, was ein grundlegender Schritt bei der Synthese größerer, komplexerer Strukturen ist.
Synthese von Naturstoffen und Analoga
Die Verbindung findet Anwendung in der Synthese von Naturstoffen und deren Analoga . Durch die Nutzung ihrer Reaktivität in Kreuzkupplungsreaktionen können Forscher komplexe molekulare Architekturen aufbauen, die in natürlichen Substanzen vorkommen, die oft eine signifikante biologische Aktivität besitzen.
Materialwissenschaft
In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Polymeren zu modifizieren und neue Materialien zu erzeugen . Die Boronsäuregruppe kann mit verschiedenen Diolen reagieren, um reversible kovalente Bindungen zu bilden, was zur Entwicklung von selbstheilenden Materialien und anderen innovativen Polymerstrukturen führt.
Analytische Chemie
Schließlich kann diese Verbindung in der analytischen Chemie als Reagenz verwendet werden, um das Vorhandensein verschiedener Substanzen zu detektieren und zu quantifizieren . Die Boronsäureeinheit kann an Saccharide und andere diolhaltige Verbindungen binden, was bei der Entwicklung von Sensoren und Assays für biomedizinische Anwendungen nützlich sein kann.
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-4-methoxypyridine-5-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2-Chloro-4-methoxypyridine-5-boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of 2-Chloro-4-methoxypyridine-5-boronic acid is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also suggests it may be environmentally benign .
Safety and Hazards
Zukünftige Richtungen
The use of boronic acids, including “(6-Chloro-4-methoxypyridin-3-yl)boronic acid”, in research is increasing due to their diverse applications. They are used in sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . Future research may focus on improving the synthesis methods and expanding the applications of boronic acids.
Eigenschaften
IUPAC Name |
(6-chloro-4-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKMRJYFUEGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674431 | |
| Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-20-3 | |
| Record name | B-(6-Chloro-4-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-N-[4-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1451139.png)
![N,N-Diethyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1451141.png)
![6-amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1451143.png)

![(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1451145.png)
![3-Bromo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1451147.png)


![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-2-yl)butyl]carbamate](/img/structure/B1451151.png)

![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)
![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)

